molecular formula C10H8N2O2 B3059466 1-methyl-5-nitroIsoquinoline CAS No. 20335-59-5

1-methyl-5-nitroIsoquinoline

Cat. No.: B3059466
CAS No.: 20335-59-5
M. Wt: 188.18 g/mol
InChI Key: CHJMPOFXVINBAJ-UHFFFAOYSA-N
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Description

1-Methyl-5-nitroIsoquinoline is an organic compound with the molecular formula C10H8N2O2 and a molecular weight of 188.18 g/mol. This compound belongs to the isoquinoline family, which is a group of heterocyclic aromatic organic compounds. Isoquinoline derivatives are known for their diverse biological activities and are widely used in various scientific fields .

Preparation Methods

The synthesis of 1-methyl-5-nitroIsoquinoline can be achieved through several methods. One common approach involves the nitration of 1-methylisoquinoline using a mixture of concentrated sulfuric acid and nitric acid. The reaction typically occurs at low temperatures to prevent over-nitration and to ensure the selective formation of the 5-nitro derivative . Industrial production methods often involve large-scale nitration processes with careful control of reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

1-Methyl-5-nitroIsoquinoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form nitroso derivatives under specific conditions.

    Reduction: Reduction of the nitro group can lead to the formation of amino derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro group position.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions and oxidizing agents like potassium permanganate for oxidation reactions . The major products formed from these reactions include nitrosoisoquinoline and aminoisoquinoline derivatives .

Scientific Research Applications

1-Methyl-5-nitroIsoquinoline has been the focus of extensive scientific research due to its versatile applications:

    Chemistry: It serves as a building block for the synthesis of various heterocyclic compounds.

    Biology: The compound’s derivatives exhibit significant biological activities, making them useful in the study of enzyme inhibition and receptor binding.

    Medicine: Some derivatives have shown potential as therapeutic agents for treating diseases such as cancer and neurodegenerative disorders.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-methyl-5-nitroIsoquinoline exerts its effects involves interactions with specific molecular targets. For instance, its nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound can also act as an inhibitor of certain enzymes, affecting metabolic pathways and cellular functions .

Comparison with Similar Compounds

1-Methyl-5-nitroIsoquinoline can be compared with other similar compounds such as:

    5-Bromoisoquinoline: Known for its use as a synthetic intermediate in various organic reactions.

    5-Aminoisoquinoline: Exhibits significant biological activities, including reducing ischemia/reperfusion injury.

    5-Nitroisoquinoline: A versatile building block for heterocyclic synthesis.

What sets this compound apart is its unique combination of a methyl group and a nitro group on the isoquinoline ring, which imparts distinct chemical reactivity and biological properties .

Properties

IUPAC Name

1-methyl-5-nitroisoquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O2/c1-7-8-3-2-4-10(12(13)14)9(8)5-6-11-7/h2-6H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJMPOFXVINBAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC2=C1C=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30505614
Record name 1-Methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20335-59-5
Record name 1-Methyl-5-nitroisoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30505614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution 1-methylisoquinoline (D91) (1 g, 7 mmol) in sulfuric acid (2.5 ml) was cooled (<4° C.) and concentrated nitric acid (1 ml) was added over 10 mins. The reaction was stirred for 30 mins and then heated at 60° C. for 2 h. After cooling, the reaction mixture was poured into ice water slurry (100 ml) and basified using solid potassium carbonate followed by extraction with DCM. The organic phase was separated, dried over MgSO4, filtered and concentrated in vacuo to afford the product as a white solid (1.05 g). 1H NMR (400 MHz, DMSO) δ (ppm): 8.69 (d, 1H), 8.59 (m, 2H), 8.11 (d, 1H), 7.88 (t, 1H), 2.99 (s, 3H).
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Synthesis routes and methods II

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Synthesis routes and methods III

Procedure details

To a solution of 1-methyl isoquinoline (Aldrich) in concentrated sulfuric acid at 0° C. was added potassium nitrate (1.1 mmol). Reaction mixture was warmed to room temperature and stirred at room temperature for 5 hours. Reaction mixture was basified. Solid precipitated was column purified.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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